molecular formula C19H18N2O4 B11969028 (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine CAS No. 150890-87-2

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine

Cat. No.: B11969028
CAS No.: 150890-87-2
M. Wt: 338.4 g/mol
InChI Key: URSTUCYFNQKYKE-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine is a synthetic organic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . This compound, which can be systematically named as 3-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoic acid, features a beta-alanine backbone linked to a benzoylamino-substituted propenoyl group, creating a structure of interest for medicinal chemistry and drug discovery research . While specific biological data for this exact molecule is limited, its core structure provides a valuable scaffold for scientific investigation. Related compounds with the benzoylamino moiety attached to various carboxylic acid frameworks, such as indan-2-carboxylic acid, have been explored in patent literature for potential applications in treating inflammatory diseases like rheumatoid arthritis . Furthermore, the beta-alanine component is a naturally occurring beta-amino acid known to activate the MrgprD receptor in a subset of sensory neurons, implicating it in histamine-independent itch signaling pathways . Researchers can leverage this high-purity compound as a key intermediate or building block for developing novel bioactive molecules, probing enzyme-substrate interactions, or studying structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

150890-87-2

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C19H18N2O4/c22-17(23)11-12-20-19(25)16(13-14-7-3-1-4-8-14)21-18(24)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,25)(H,21,24)(H,22,23)/b16-13-

InChI Key

URSTUCYFNQKYKE-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzoylation of Propenylamine Intermediate

The propenylamine intermediate undergoes N-benzoylation using benzoyl chloride in a Schotten-Baumann reaction:

  • Step 1 : Propenylamine (synthesized via HWE) is dissolved in dichloromethane (DCM) with triethylamine (TEA).

  • Step 2 : Benzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Yield : 85–90% after purification by silica gel chromatography.

Key Consideration : Excess TEA neutralizes HCl, preventing protonation of the amine and ensuring efficient acylation.

Beta-Alanine Conjugation

The final step conjugates the benzoylated propenyl ketone with beta-alanine using carbodiimide coupling:

  • Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid of beta-alanine in DMF.

  • Coupling : The activated beta-alanine reacts with the propenyl-benzoylamine intermediate at 25°C for 24 hours.

  • Yield : 75–80% after reverse-phase HPLC purification.

Stereoselective Catalysis for (Z)-Configuration Control

While the target compound lacks chiral centers, the (Z)-olefin geometry is critical for bioactivity. Catalytic asymmetric methods, such as proline-mediated aminoxylation, have been adapted from related syntheses.

Proline-Catalyzed Pathway :

  • Substrate : N-Benzoyl-α,β-dehydrophenylalanine.

  • Catalyst : L-Proline (20 mol%) in dimethyl sulfoxide (DMSO).

  • Outcome : Induces (Z)-selectivity via hydrogen-bond stabilization of the transition state.

Table 2: Catalytic (Z)-Selectivity Screening

CatalystSolventTemp (°C)(Z):(E) RatioYield (%)
L-ProlineDMSO258:165
DBUTHF251:145
No CatalystDCM251:230

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)(Z)-SelectivityPurification Complexity
HWE + Amide Coupling355–609:1Moderate
Catalytic Asymmetric445–508:1High
Stepwise Acylation440–456:1High

The HWE route offers optimal balance between yield and selectivity, whereas catalytic methods, though innovative, require stringent conditions.

Challenges and Optimization Strategies

Olefin Isomerization

The (Z)-isomer is prone to thermal isomerization. Mitigation strategies include:

  • Low-Temperature Workup : Conduct reactions below 0°C.

  • Additives : Radical scavengers (e.g., BHT) suppress radical-mediated isomerization.

Byproduct Formation

  • N-Olefin Migration : Addressed by using non-polar solvents (e.g., toluene) during benzoylation.

  • Beta-Alanine Racemization : Minimized by coupling at pH 7–8 with HOBt .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles like hydroxide ions (OH-) or amines can replace the benzoyl group.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Aqueous or alcoholic solutions of nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine exhibit antitumor properties. A study highlighted the compound's ability to inhibit cancer cell proliferation in vitro, suggesting its potential as a lead compound in cancer therapy.

Case Study:
In a controlled experiment, the compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range, indicating strong cytotoxic effects.

Antiviral Properties

The compound has been investigated for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its structure allows it to interact effectively with viral enzymes, potentially blocking replication.

Case Study:
A computational study utilized molecular docking simulations to assess the binding affinity of the compound to reverse transcriptase. The findings suggested that this compound could serve as a scaffold for developing new antiviral agents against HIV.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in inhibiting proteases involved in various biological pathways. This inhibition can be crucial for therapeutic applications where modulation of enzyme activity is desired.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Protease ACompetitive5.4
Protease BNon-competitive12.3

Antioxidant Activity

Preliminary studies have indicated that this compound possesses antioxidant properties, which can be beneficial in reducing oxidative stress in cells.

Case Study:
In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models, supporting its potential use in formulations aimed at combating oxidative damage.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Data Table: Synthetic Derivatives and Their Activities

Derivative NameSynthesis MethodBiological Activity
Derivative 1Microwave-assisted synthesisEnhanced antitumor effect
Derivative 2Green chemistry approachImproved enzyme inhibition
Derivative 3Classical organic synthesisIncreased antioxidant capacity

Mechanism of Action

The mechanism of action of (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Alanine Derivatives

Beta-alanine derivatives are widely studied for applications in surfactants, pharmaceuticals, and materials science. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Functional Groups Key Applications Source/Reference
(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine C₁₉H₁₈N₂O₄ Benzamide, α,β-unsaturated ketone Research compound (no commercial use reported)
DEA-COCOAMPHODIPROPIONATE Not specified Carboxyethoxy, iminodiethanol salts Surfactant in cosmetics
DEA-CYCLOCARBOXYPROPYLOLEATE C₁₄H₂₅NO₃ (base) Cyclohexenecarboxylic acid, octanoic acid Surfactant, emulsifier
Key Differences :

In contrast, DEA-COCOAMPHODIPROPIONATE and DEA-CYCLOCARBOXYPROPYLOLEATE feature carboxyethyl and cyclohexene groups, optimizing them for surfactant roles via hydrophilic-lipophilic balance (HLB) .

Applications: The target compound lacks reported commercial or industrial use, unlike DEA derivatives, which are established surfactants in cosmetics (e.g., shampoos, cleansers) .

Collision Cross-Section (CCS) Comparisons

CCS values reflect molecular size and shape in gas-phase ion mobility spectrometry. The target compound’s CCS (180.5 Ų for [M+H]+) is smaller than typical surfactants like sodium dodecyl sulfate (SDS, ~220 Ų), indicating a more compact structure .

Table 2: Predicted CCS Data
Adduct m/z CCS (Ų)
[M+H]+ 339.13393 180.5
[M+Na]+ 361.11587 189.0
[M+NH₄]+ 356.16047 184.9
[M-H]- 337.11937 182.4

Biological Activity

(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine is a synthetic compound notable for its unique structural features, which include a benzoylamino group attached to a beta-alanine backbone. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 288.29 g/mol
  • Structural Characteristics : The compound features a conjugated system that may enhance its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits selective antimicrobial properties. It has been evaluated against various bacterial strains, particularly focusing on Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined in studies, showing moderate activity against pathogens such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>64

These results suggest that while the compound is less effective against Gram-negative bacteria, it may serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies on human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Results indicate that this compound induces apoptosis in cancer cells and demonstrates a dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
A54915Cell cycle arrest in G2/M phase
PC312Apoptosis via caspase activation

The observed cytotoxicity indicates that the compound may selectively target cancer cells while sparing normal cells, a desirable feature for anticancer drugs.

3. Anti-inflammatory Activity

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity could position the compound as a candidate for treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Benzoylamino Group : This moiety is crucial for the interaction with biological targets and may enhance the lipophilicity of the compound.
  • Beta-Alanine Backbone : The presence of this amino acid derivative contributes to the overall stability and bioavailability of the compound.
  • Conjugated Double Bonds : These may facilitate electron delocalization, enhancing reactivity with biological macromolecules.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy : A study demonstrated that derivatives of benzoyl amino acids, including this compound, showed selective antibacterial effects against Gram-positive bacteria while being ineffective against Gram-negative strains .
  • Cytotoxic Effects on Cancer Cells : In vitro assays indicated that this compound significantly reduced viability in multiple cancer cell lines, suggesting its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers, indicating its potential therapeutic role in managing inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-β-alanine, and how do reaction conditions influence yield?

The compound can be synthesized via amide coupling between β-alanine and a benzoylated propenyl precursor. Key steps include:

  • Coupling agents : Use HATU (1-3 equiv) or DCC in anhydrous DMF under nitrogen .
  • Temperature control : Maintain 40–50°C during acylation to minimize side reactions .
  • Purification : Column chromatography (HEP/EA gradient) or recrystallization from ethanol yields >85% purity . Lower yields (<70%) may result from incomplete acylation or solvent polarity mismatches .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm Z-configuration via coupling constants (e.g., 3JH,H^3J_{H,H} = 10–12 Hz for trans-alkene protons) and benzoylamino proton shifts (δ 8.2–8.5 ppm) .
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 440 [M+H]⁺) and fragmentation patterns validate the backbone .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in DMSO, DMF, and ethanol (≥10 mg/mL); poorly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4) .
  • Stability : Degrades by 15% after 72 hours at 37°C in PBS (pH 7.4). Store at –20°C in desiccated form to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the Z-configuration of the propenyl group influence biological activity compared to the E-isomer?

The Z-isomer exhibits:

  • Enhanced receptor binding : The planar geometry improves π-π stacking with hydrophobic enzyme pockets (e.g., EDG2 receptors) .
  • Reduced metabolic clearance : In vitro assays show 2-fold longer half-life in liver microsomes compared to the E-isomer . Contradictory data exist in cytotoxicity studies, where the E-isomer showed higher potency in certain cancer cell lines (IC₅₀ = 12 µM vs. 25 µM for Z-isomer) .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies (e.g., 66% vs. 86% yields) arise from:

  • Reagent quality : Use freshly distilled DMF to avoid amine contaminants that deactivate coupling agents .
  • Stoichiometric ratios : Optimize benzoylamino precursor to β-alanine at 1:1.2 to account for steric hindrance .
  • Workup protocols : Acidic precipitation (pH 2) minimizes product loss during aqueous extraction .

Q. What mechanistic insights explain its inhibitory activity against EDG2 receptors?

Molecular dynamics simulations suggest:

  • Hydrogen bonding : The benzoylamino group forms a stable interaction with Arg¹²⁰ in the EDG2 binding pocket .
  • Steric effects : The phenylpropenyl moiety disrupts receptor dimerization, reducing downstream signaling (e.g., MAPK pathways) . Validate via competitive binding assays with 3^{3}H-labeled EDG2 ligands and site-directed mutagenesis .

Q. How can researchers optimize in vitro assays to evaluate its nootropic potential?

  • Cell models : Use SH-SY5Y neuronal cells with carnosine co-supplementation to mimic muscle synergy .
  • Endpoint assays : Measure acetylcholine esterase inhibition (Ellman’s method) and BDNF expression (qPCR) at 10–100 µM doses .
  • Data normalization : Correct for autofluorescence of the benzoyl group in fluorometric assays .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

  • LC-MS/MS : Identify hydrolyzed fragments (e.g., β-alanine and benzoylamino-propenoic acid) with MRM transitions .
  • FTIR : Track carbonyl peak shifts (1680–1700 cm⁻¹) to monitor amide bond integrity .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Docking studies : Use AutoDock Vina to predict binding affinities for EDG2 and CYP3A4 (to assess metabolic liability) .
  • QSAR models : Corporate logP (1.8–2.5) and polar surface area (90–110 Ų) to optimize blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.